molecular formula C13H15N3OS B2393408 1-[4-(Benzothiazol-2-yl)piperazino]ethanone CAS No. 172038-65-2

1-[4-(Benzothiazol-2-yl)piperazino]ethanone

Cat. No.: B2393408
CAS No.: 172038-65-2
M. Wt: 261.34
InChI Key: HRYGRKJPINOEEB-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-[4-(Benzothiazol-2-yl)piperazino]ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(Benzothiazol-2-yl)piperazino]ethanone involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function . The piperazine ring enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYGRKJPINOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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